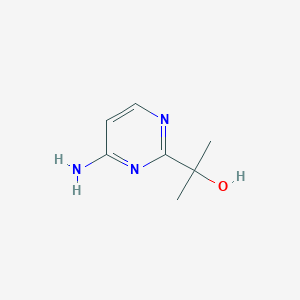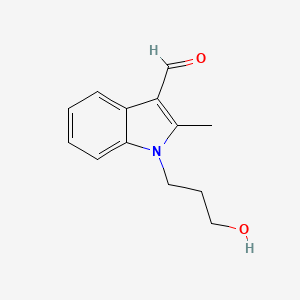![molecular formula C23H17BrClN3O2S B2369582 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[(2-chlorophenyl)methyl]benzamide CAS No. 422287-27-2](/img/no-structure.png)
4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[(2-chlorophenyl)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the initial acid was synthesized by condensation of 4-bromobenzaldehyde with 3-methyl-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)butanoic acid in boiling acetic acid. The carboxy functionality in the compound was activated via conversion to acid chloride .Aplicaciones Científicas De Investigación
Anticancer Properties
Anti-inflammatory Activity
Neurological Disorders
Antibacterial Activity
Antiviral Research
Molecular Docking Studies
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[(2-chlorophenyl)methyl]benzamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline, which is then coupled with benzylamine to form the second intermediate, 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzylamine. This intermediate is then coupled with N-(2-chlorobenzyl)benzamide to form the final product.", "Starting Materials": [ "2-aminobenzamide", "6-bromo-3-nitrobenzoic acid", "thiourea", "benzylamine", "N-(2-chlorobenzyl)benzamide", "triethylamine", "dimethylformamide", "dichloromethane", "diisopropylethylamine", "N,N'-dicyclohexylcarbodiimide", "trifluoroacetic acid", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "sodium sulfate", "magnesium sulfate", "ethyl acetate", "hexanes" ], "Reaction": [ "Synthesis of 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline: 2-aminobenzamide is reacted with 6-bromo-3-nitrobenzoic acid and thiourea in the presence of triethylamine and dimethylformamide to form 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline.", "Synthesis of 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzylamine: 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline is reacted with benzylamine in the presence of diisopropylethylamine and N,N'-dicyclohexylcarbodiimide in dichloromethane to form 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzylamine.", "Synthesis of 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[(2-chlorophenyl)methyl]benzamide: 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzylamine is reacted with N-(2-chlorobenzyl)benzamide in the presence of trifluoroacetic acid and diisopropylethylamine in dichloromethane to form the final product." ] } | |
Número CAS |
422287-27-2 |
Nombre del producto |
4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[(2-chlorophenyl)methyl]benzamide |
Fórmula molecular |
C23H17BrClN3O2S |
Peso molecular |
514.82 |
Nombre IUPAC |
4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[(2-chlorophenyl)methyl]benzamide |
InChI |
InChI=1S/C23H17BrClN3O2S/c24-17-9-10-20-18(11-17)22(30)28(23(31)27-20)13-14-5-7-15(8-6-14)21(29)26-12-16-3-1-2-4-19(16)25/h1-11H,12-13H2,(H,26,29)(H,27,31) |
Clave InChI |
AUNHZKFEMQRAOT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=C(C=CC(=C4)Br)NC3=S)Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-(4-chlorobenzyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2369509.png)
![Methyl (2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)acetate](/img/structure/B2369510.png)
![3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}piperidin-2-one](/img/structure/B2369511.png)
![7-[(2-Chlorophenyl)methyl]-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione](/img/structure/B2369513.png)



![1-[(7Z)-7-benzylidene-3-phenyl-3a,4,5,6-tetrahydro-3H-indazol-2-yl]-2-chloroethanone](/img/structure/B2369521.png)